molecular formula C21H21N3O3 B2914975 N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1241359-36-3

N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B2914975
CAS No.: 1241359-36-3
M. Wt: 363.417
InChI Key: PRKSDIMUCBLFJA-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propanamide Group: This step involves the reaction of the benzoxazine intermediate with a suitable amide precursor.

    Functionalization with Benzyl and Cyanomethyl Groups: These groups can be introduced through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)butanamide
  • N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)pentanamide

Uniqueness

N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is unique due to its specific structural features, such as the combination of benzoxazine and propanamide moieties

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-16-21(26)24(18-9-5-6-10-19(18)27-16)13-11-20(25)23(14-12-22)15-17-7-3-2-4-8-17/h2-10,16H,11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSDIMUCBLFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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